Fluostatin B
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Overview
Description
Fluostatin B is a fluorenone compound discovered in the genus Streptomyces. It is known for its inhibitory activity against dipeptidyl peptidase 3 (DPP-3), with an IC50 value of 24 micrograms per milliliter . Fluostatins are a family of benzofluorene-containing angucyclines, which are aromatic polyketides produced by marine actinomycetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluostatin B is typically isolated from marine Streptomyces species. The biosynthetic gene cluster responsible for the production of fluostatins has been identified in Streptomyces sp. PKU-MA00045 . The isolation process involves culturing the Streptomyces strain, followed by extraction and purification using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the Streptomyces strain under controlled conditions. The fermentation broth is then subjected to solvent extraction, followed by purification using high-performance liquid chromatography (HPLC) to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Fluostatin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities.
Scientific Research Applications
Fluostatin B has several scientific research applications:
Industry: this compound and its derivatives are explored for their potential use in industrial applications, such as the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Fluostatin B is part of the fluostatin family, which includes several other compounds such as fluostatin A, fluostatin C, and fluostatin D. These compounds share a similar benzofluorene-containing angucycline structure but differ in their functional groups and biological activities . Compared to other fluostatins, this compound is unique due to its specific inhibitory activity against dipeptidyl peptidase 3 .
Comparison with Similar Compounds
- Fluostatin A
- Fluostatin C
- Fluostatin D
- Fluostatin M-Q (newly discovered fluostatins with unique ring skeletons and oxidized A-rings)
Fluostatin B stands out due to its specific structural features and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
158906-40-2 |
---|---|
Molecular Formula |
C18H14O6 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1,2,6,7-tetrahydroxy-3-methyl-2,3-dihydro-1H-benzo[a]fluorene-4,11-dione |
InChI |
InChI=1S/C18H14O6/c1-6-15(21)8-5-10(20)13-11-7(3-2-4-9(11)19)17(23)14(13)12(8)18(24)16(6)22/h2-6,16,18-20,22,24H,1H3 |
InChI Key |
PLKATXVLQJQTSA-UHFFFAOYSA-N |
SMILES |
CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O |
Canonical SMILES |
CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O |
Synonyms |
1,2,3,4-tetrahydro-1,2,6,7-tetrahydroxy-3-methyl-11H-benzo(a)fluorenone-4,11-dione fluostatin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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